ERK2 Kinase Hinge-Binding: Fragment Co-Crystallization Defines the Binding Mode of the Core Pharmacophore
The core fragment of the target compound, 5-chlorobenzo[d]oxazol-2-amine, was co-crystallized with the mitogen-activated protein kinase ERK2, confirming it acts as a hinge-binding scaffold [1]. This experimentally determined binding mode provides a structural rationale for the target compound's design, as the pyrimidinylmethyl extension is positioned to probe the adjacent pocket, a vector validated by the co-crystallized imidazole molecule in PDB 4QP2 [2]. The unresolved 6-chloro isomer (CAS 2549045-19-2) lacks equivalent structural biology data, making the 5-chloro substitution the evidence-supported choice for hinge-dependent kinase inhibitor design.
| Evidence Dimension | ERK2 Binding Mode (Hinge Region) |
|---|---|
| Target Compound Data | Core fragment (5-chloro-1,3-benzoxazol-2-amine) co-crystallized with ERK2; structural model confirms hinge-binding [1]. |
| Comparator Or Baseline | 6-chloro isomer (CAS 2549045-19-2): No co-crystal structure with ERK2 reported. |
| Quantified Difference | Validated binding pose vs. no structural data available for the comparator. |
| Conditions | X-ray diffraction of ERK2 in complex with 5-chlorobenzo[d]oxazol-2-amine (PDB ID: 4QP2, resolution 2.23 Å). |
Why This Matters
For ERK2 inhibitor programs, selecting the 5-chloro isomer ensures synthetic efforts are built upon a structurally validated hinge binder, avoiding futile exploration of an isomer with an unknown binding mode.
- [1] PDB entry 4QP2: Crystal Structure of ERKs in complex with 5-chlorobenzo[d]oxazol-2-amine. View Source
- [2] Burdick, D.J., et al. Fragment-based discovery of potent ERK2 pyrrolopyrazine inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(21): 4728-4732, 2015. View Source
